Mallotojaponin
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Overview
Description
Mallotojaponin refers to a group of compounds, specifically Mallotojaponin B and Mallotojaponin C . Mallotojaponin C is a dimeric phlorogucinol found in Mallotus oppositifolius .
Synthesis Analysis
Mallotojaponin C was synthesized in three steps from 2’,4’,6’-trihydroxyacetophenone . The synthesis involved prenylation of either 2,4,6-trihydroxyacetophenone or 2,6-dihydroxy-4-methoxyacetophenone . The reaction was achieved with either sodium hydroxide or lithium hydroxide and the appropriate alkenyl halide in 80% aqueous ethanol at room temperature .Molecular Structure Analysis
The molecular formula of Mallotojaponin C is C29H36O8 . The structure of Mallotojaponin C includes a phloroglucinol core, which is important for its antiplasmodial activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Mallotojaponin C include prenylation of phenolic precursors . The use of sodium hydroxide led to higher yields of the product than the use of lithium hydroxide .Scientific Research Applications
Antitumor Activity
Mallotojaponin has demonstrated significant antitumor activity. Satomi et al. (1994) found that mallotojaponin, a major constituent of the pericarps of Mallotus japonicus, inhibited tumor promoter-enhanced phospholipid metabolism in cultured cells and suppressed the promotion of skin tumor formation in mice. Similarly, Arisawa et al. (1991) observed that various constituents from Mallotus japonicus, including mallotojaponin, markedly inhibited the incorporation of 3H-choline into phospholipids of cells enhanced by a tumor promoter, indicating potential anti-tumor-promoter activity. These findings suggest that mallotojaponin could be effective in inhibiting the development of certain tumors (Satomi et al., 1994), (Arisawa et al., 1991).
Antimalarial Activity
Mallotojaponin has also shown promise in antimalarial applications. Eaton et al. (2016) synthesized mallotojaponin C and its derivatives, finding them to have comparable antiplasmodial activities against the malaria parasite Plasmodium falciparum. This suggests the potential of mallotojaponin derivatives in the treatment of malaria (Eaton et al., 2016).
Antibacterial Properties
Mallotojaponin exhibits antibacterial properties as well. Tchangoue et al. (2020) isolated mallotojaponin D from Mallotus oppositifolius and found it to have inhibitory activity against bacterial strains such as E. coli and S. aureus. This highlights its potential use in treating bacterial infections (Tchangoue et al., 2020).
Antiviral and Antiherpetic Activities
Mallotojaponin has been identified as having significant antiviral activities. Nakane et al. (1991) found that certain phloroglucinol derivatives, including mallotojaponin, inhibited the activity of HIV-reverse transcriptase. Moreover, Arisawa et al. (1990) reported that phloroglucinol derivatives from Mallotus japonicus, including mallotojaponin, inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro. These studies suggest mallotojaponin could be beneficial in developing antiviral drugs (Nakane et al., 1991), (Arisawa et al., 1990).
Safety And Hazards
properties
CAS RN |
86828-07-1 |
---|---|
Product Name |
Mallotojaponin |
Molecular Formula |
C24H28O8 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O8/c1-10(2)7-8-14-20(28)15(22(30)18(13(5)26)21(14)29)9-16-23(31)17(12(4)25)19(27)11(3)24(16)32-6/h7,27-31H,8-9H2,1-6H3 |
InChI Key |
GEWBQPFQVFANET-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |
Other CAS RN |
86828-07-1 |
synonyms |
3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phloroacetophenone mallotojaponin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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